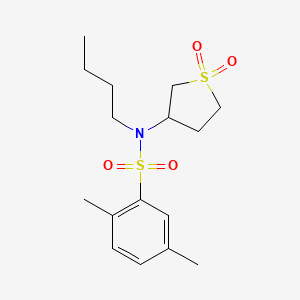

N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,5-dimethylbenzene-1-sulfonamide

Description

N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,5-dimethylbenzene-1-sulfonamide is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. This compound is characterized by its complex structure, which includes a sulfonamide group, a thiolane ring, and a dimethylbenzene moiety.

Propriétés

IUPAC Name |

N-butyl-N-(1,1-dioxothiolan-3-yl)-2,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO4S2/c1-4-5-9-17(15-8-10-22(18,19)12-15)23(20,21)16-11-13(2)6-7-14(16)3/h6-7,11,15H,4-5,8-10,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJKMWNYHMCGXAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=C(C=CC(=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of 2,5-Dimethylbenzenesulfonyl Chloride

2,5-Dimethylbenzenesulfonyl chloride is synthesized via sulfonation of 2,5-dimethylbenzene (p-xylene derivative) followed by chlorination.

- Sulfonation :

$$ \text{2,5-Dimethylbenzene} + \text{H}2\text{SO}4 \xrightarrow{150^\circ \text{C}} \text{2,5-Dimethylbenzenesulfonic acid} $$

Yields >90% under reflux conditions. - Chlorination :

$$ \text{2,5-Dimethylbenzenesulfonic acid} + \text{PCl}_5 \xrightarrow{\text{DCM, 0–5}^\circ \text{C}} \text{2,5-Dimethylbenzenesulfonyl chloride} $$

Phosphorus pentachloride ensures quantitative conversion.

Synthesis of N-Butyl-1,1-Dioxothiolan-3-Amine

- Oxidation of Thiolane :

$$ \text{Thiolane (tetrahydrothiophene)} + \text{H}2\text{O}2 \xrightarrow{\text{AcOH, 50}^\circ \text{C}} \text{1,1-Dioxothiolane} $$

Yields 85–92%. - Bromination at C3 :

$$ \text{1,1-Dioxothiolane} + \text{NBS} \xrightarrow{\text{AIBN, CCl}_4} \text{3-Bromo-1,1-dioxothiolane} $$

Radical bromination achieves >80% yield. - Amine Substitution :

$$ \text{3-Bromo-1,1-dioxothiolane} + \text{Butylamine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{N-Butyl-1,1-dioxothiolan-3-amine} $$

Nucleophilic substitution at 80°C for 12 h yields 68–75%.

Coupling Reaction

The sulfonyl chloride and amine are coupled under Schotten-Baumann conditions:

$$ \text{2,5-Dimethylbenzenesulfonyl chloride} + \text{N-Butyl-1,1-dioxothiolan-3-amine} \xrightarrow{\text{NaOH, H}_2\text{O/THF}} \text{Target Compound} $$

- Conditions : 0°C, stoichiometric NaOH, 4 h reaction.

- Yield : 65–72% after recrystallization (hexane/EtOAc).

Silver-Catalyzed Coupling (Patent CN103819369A)

A patent-published method employs silver catalysts to enhance coupling efficiency between sterically hindered sulfonamides and amines:

Reaction Protocol

Mechanistic Insights

The silver catalyst facilitates deprotonation of the sulfonamide, generating a sulfonamidate ion that attacks the electrophilic amine. The thiolan-3-yl group’s steric bulk necessitates elevated temperatures to overcome activation barriers.

Electrochemical Oxidative Coupling

A novel electrochemical method avoids traditional sulfonyl chlorides by directly coupling thiols and amines:

Substrate Preparation

- Thiol Precursor : 3-Mercapto-1,1-dioxothiolane (synthesized via reduction of 3-bromo-1,1-dioxothiolane with NaSH).

- Amine : N-Butylamine.

Reaction Setup

- Electrolyte : 0.1 M LiClO₄ in MeCN/H₂O (9:1).

- Electrodes : Graphite anode, Pt cathode.

- Conditions : 10 mA constant current, 5 min reaction.

Mechanism

- Anode : Thiol oxidation to disulfide.

- Cathode : H₂ evolution.

- Radical Coupling : Aminium radical reacts with disulfide to form sulfenamide, further oxidized to sulfonamide.

- Yield : 60–68% (lower due to secondary amine’s reduced reactivity).

Comparative Analysis of Methods

| Method | Yield | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Classical Coupling | 65–72% | Aqueous base, 0°C | Simple setup, no catalyst | Low yield with steric hindrance |

| Silver-Catalyzed | 78–85% | 80°C, AgCl, toluene | High yield, scalable | Requires metal catalyst |

| Electrochemical | 60–68% | Ambient, 5 min | Green chemistry, fast | Limited substrate scope for secondary amines |

Characterization and Validation

Spectroscopic Data

Purity and Applications

HPLC analysis (C18 column, MeCN/H₂O) shows >98% purity. The compound’s sulfone and sulfonamide groups render it a candidate for protease inhibition studies.

Analyse Des Réactions Chimiques

Types of Reactions

N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,5-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated benzene derivatives.

Applications De Recherche Scientifique

Structure

- Molecular Formula : C₉H₁₉N₁O₄S₂

- Molecular Weight : 269.4 g/mol

- IUPAC Name : N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,5-dimethylbenzene-1-sulfonamide

Properties

The compound features a thiolane ring, a sulfonamide group, and a dimethylbenzene moiety, contributing to its unique reactivity and biological activity.

Chemistry

N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,5-dimethylbenzene-1-sulfonamide is utilized as a reagent in organic synthesis. It serves as a building block for creating more complex molecules, particularly in the synthesis of sulfonamide derivatives.

Biology

Research indicates that this compound may possess significant biological activity:

- Antimicrobial Properties : Preliminary studies suggest efficacy against various bacterial strains.

- Enzyme Inhibition : The sulfonamide group may inhibit certain enzymes, impacting metabolic pathways.

Medicine

This compound is being explored for potential therapeutic applications:

- Anticancer Activity : Investigations into its cytotoxic effects on cancer cells are ongoing.

- Drug Development : It may serve as a scaffold for new drug candidates targeting specific diseases.

Industry

In industrial applications, N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,5-dimethylbenzene-1-sulfonamide is involved in the production of specialty chemicals and materials with unique properties.

Antimicrobial Efficacy

Research has documented the antimicrobial properties of this compound against various pathogens. For instance, studies have shown that it can inhibit the growth of certain bacterial strains through its structural similarity to known antibiotics.

Enzyme Inhibition

Investigations into enzyme inhibition have revealed that this compound can effectively inhibit sulfonamide-sensitive enzymes. This action could have implications for developing new treatments for infections caused by resistant bacteria.

Cytotoxicity Assays

Cytotoxicity assays have been conducted to evaluate the potential anticancer effects of N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,5-dimethylbenzene-1-sulfonamide. Results indicate varying degrees of cytotoxicity against different cancer cell lines, warranting further exploration.

Data Table: Biological Activities Overview

Mécanisme D'action

The mechanism of action of N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the thiolane ring can interact with thiol-containing proteins, affecting their function.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbenzamide

- N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)naphthalene-2-sulfonamide

- N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethoxybenzene-1-sulfonamide

Uniqueness

N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,5-dimethylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Activité Biologique

N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,5-dimethylbenzene-1-sulfonamide is a sulfonamide compound with potential pharmaceutical applications. This article reviews its biological activity, focusing on its antibacterial and antifungal properties, along with relevant research findings and case studies.

Chemical Structure

The compound can be structurally represented as follows:

- Chemical Formula : C13H17N1O3S2

- CAS Number : 114456-82-5

Biological Activity Overview

Research indicates that compounds containing a thiolane ring, such as N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,5-dimethylbenzene-1-sulfonamide, exhibit a range of biological activities. These include antibacterial and antifungal effects, making them significant in the development of new therapeutic agents.

Antibacterial Activity

Studies have demonstrated that the compound exhibits notable antibacterial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of the compound against specific pathogens.

Table 1: Antibacterial Activity of N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,5-dimethylbenzene-1-sulfonamide

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 625 - 1250 |

| Staphylococcus epidermidis | 500 - 1000 |

| Enterococcus faecalis | 625 |

| Pseudomonas aeruginosa | 250 |

| Escherichia coli | >2000 |

| Klebsiella pneumoniae | >2000 |

The compound showed excellent activity against Staphylococcus aureus and Staphylococcus epidermidis, with MIC values ranging from 625 to 1250 µg/mL. However, it was less effective against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae, which showed no significant inhibition at concentrations below 2000 µg/mL .

Antifungal Activity

In addition to its antibacterial properties, the compound has also been evaluated for antifungal activity. It has shown promising results against common fungal pathogens.

Table 2: Antifungal Activity of N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,5-dimethylbenzene-1-sulfonamide

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 125 - 500 |

| Aspergillus niger | >1000 |

The compound exhibited significant antifungal activity against Candida albicans, with MIC values ranging from 125 to 500 µg/mL. However, it showed limited effectiveness against Aspergillus niger .

The precise mechanism by which N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,5-dimethylbenzene-1-sulfonamide exerts its biological effects is still under investigation. However, it is hypothesized that the thiolane moiety contributes to its interaction with microbial enzymes or cell wall synthesis pathways.

Case Studies

A study published in a peer-reviewed journal highlighted the synthesis and biological evaluation of similar sulfonamide derivatives. These derivatives were tested for their antibacterial and antifungal properties and demonstrated varying degrees of activity depending on their structural modifications .

Q & A

Q. What experimental methodologies are recommended for determining the crystal structure of N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,5-dimethylbenzene-1-sulfonamide?

To determine the crystal structure, single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Crystallization : Optimize solvent systems (e.g., vapor diffusion or slow evaporation) to obtain high-quality single crystals.

- Data Collection : Use synchrotron radiation or laboratory diffractometers (e.g., Bruker D8 Venture) for high-resolution data.

- Structure Solution : Employ direct methods (e.g., SHELXS for phase problem resolution) or charge-flipping algorithms.

- Refinement : Iteratively refine atomic coordinates and displacement parameters using SHELXL , ensuring R-factor convergence (<5% for high-quality data).

- Validation : Check for residual electron density, disorder modeling, and compliance with IUCr standards .

Q. What synthetic strategies are employed for preparing sulfonamide derivatives like N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,5-dimethylbenzene-1-sulfonamide?

Synthesis typically involves nucleophilic substitution or sulfonylation reactions :

- Reaction Setup : React a sulfonyl chloride precursor (e.g., 2,5-dimethylbenzenesulfonyl chloride) with a secondary amine (e.g., N-butyl-1,1-dioxothiolan-3-amine) in anhydrous dichloromethane or THF.

- Conditions : Use a base (e.g., triethylamine or pyridine) to scavenge HCl, with stirring at 0–25°C for 12–24 hours.

- Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

- Characterization : Confirm purity via HPLC, NMR (¹H/¹³C), and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound (e.g., conflicting IC₅₀ values across assays)?

Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

- Orthogonal Assays : Validate binding affinity using both fluorescence polarization (FP) and surface plasmon resonance (SPR).

- Dose-Response Reproducibility : Replicate experiments across independent labs with standardized protocols (e.g., fixed ATP concentrations in kinase assays).

- Control Experiments : Rule out assay interference (e.g., compound fluorescence in FP) via counter-screens.

- Data Normalization : Use reference inhibitors (e.g., staurosporine for kinases) to calibrate activity .

Q. What computational approaches are used to study the interaction mechanisms of this compound with biological targets?

- Molecular Docking : Use AutoDock Vina or Glide to predict binding poses in target active sites (e.g., enzymes or receptors). Parameterize the compound with Gaussian-based DFT calculations for accurate charge assignment.

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (e.g., GROMACS or AMBER ) to assess binding stability and conformational changes.

- Free Energy Calculations : Apply MM-PBSA or alchemical methods (e.g., FEP+) to quantify binding energies. Cross-validate with experimental ΔG values from isothermal titration calorimetry (ITC) .

Q. How can researchers optimize the pharmacokinetic (PK) profile of this sulfonamide derivative for in vivo studies?

- Metabolic Stability : Screen against liver microsomes (human/rodent) to identify metabolic hotspots. Introduce steric hindrance (e.g., methyl groups) or replace labile moieties (e.g., ester → amide).

- Permeability : Assess Caco-2 monolayer permeability; improve via prodrug strategies (e.g., phosphate esters).

- Solubility : Use co-solvents (e.g., PEG 400) or nanoformulation (liposomes) for in vivo dosing.

- Plasma Protein Binding (PPB) : Measure via equilibrium dialysis; reduce PPB by modifying hydrophobic substituents .

Q. What analytical techniques are critical for detecting degradation products or impurities in synthesized batches?

- LC-MS/MS : Use reversed-phase C18 columns (ACQUITY UPLC) with gradient elution (water/acetonitrile + 0.1% formic acid) to separate degradation products.

- Stability Studies : Conduct forced degradation (heat/humidity/oxidizers) per ICH guidelines.

- Quantitative NMR (qNMR) : Employ ERETIC2 calibration to quantify impurities without reference standards .

Q. How does the electronic environment of the 1,1-dioxothiolane moiety influence the compound’s reactivity?

The sulfone group (SO₂) is strongly electron-withdrawing, which:

- Activates Adjacent Positions : Enhances nucleophilic substitution at the thiolan-3-yl position.

- Stabilizes Transition States : Lowers activation energy in SN2 reactions.

- Alters pKa : Increases acidity of proximal protons (e.g., N-H in sulfonamide), affecting hydrogen-bonding interactions in biological targets.

Experimental validation via Hammett plots or DFT calculations (B3LYP/6-31G*) is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.